(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine is a bicyclic amine compound with a unique structural framework. This compound is characterized by its bicyclo[3.1.0]hexane core, which is substituted with a benzyl group and a propan-2-yl group. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors undergo photochemical or thermal conditions to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine under basic conditions.
Addition of the propan-2-yl group: This step involves the alkylation of the bicyclic amine with a suitable alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the amine.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Major Products Formed:
Oxidation products: Imines, nitriles.
Reduction products: Primary and secondary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine: This compound lacks the benzyl group and has similar structural features.
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound has a carboxylic acid group instead of the amine group.
Uniqueness: (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[310]hexan-2-amine is unique due to its specific stereochemistry and the presence of both benzyl and propan-2-yl groups
Properties
IUPAC Name |
(1R,2S,5S)-N-benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)16-9-8-15(14(16)10-16)17-11-13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3/t14-,15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZSPRSSMFKII-JYJNAYRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@H]([C@@H]1C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.